molecular formula C13H18N2O2 B2533984 [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol CAS No. 888070-07-3

[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol

Cat. No.: B2533984
CAS No.: 888070-07-3
M. Wt: 234.299
InChI Key: NLPXQHUNYCIHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol: is a versatile small molecule scaffold with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.3 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring substituted with a methanol group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol typically involves the reaction of 4-methylpiperazine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is used in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical research .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and receptor binding .

Comparison with Similar Compounds

  • 4-(4-methylpiperazine-1-carbonyl)benzoic acid
  • 4-(4-methylpiperazine-1-carbonyl)phenylmethanol
  • 4-(4-methylpiperazine-1-carbonyl)phenylamine

Uniqueness: [4-(4-methylpiperazine-1-carbonyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPXQHUNYCIHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-methyl piperazine (3.33 ml, 30.09 mmol) was added a solution of trimethylaluminium in heptane (15.04 ml, 30.09 mmol) and the mixture was stirred 10 min at room temperature. To this solution was added a solution of 4-(hydroxymethyl)benzoic acid methyl ester (1000 mg, 6.02 mmol) in DCE and the mixture was refluxed under inert atmosphere for 3 h. The mixture was diluted with DCM then water was added. The suspension was filtered through celite. The filtrate was washed with a solution 5% of NaHCO3 (2×) then water and brine. The organic layers were dried over MgSO4, evaporated and dried at 40° C. under vacuum to afford 307 mg (Y=21%) of the title compound as an oil. 1H NMR (DMSO-d6) δ 7.45-7.37 (m, 4H), 5.33 (t, J=5.6 Hz, 1H), 4.58 (br d, 2H), 3.77-3.50 (m, 4H), 2.46-2.30 (m, 4H), 2.26 (s, 3H).
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